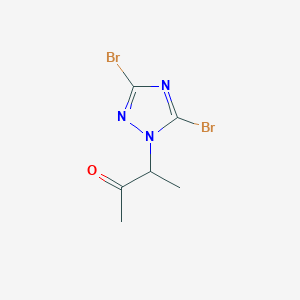
2-(2-Fluorophenoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-5-nitropyridine is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Detection : Singh et al. (2020) developed aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. These compounds, which are derivatives of 5-nitropyridine, show potential for practical applications in water testing and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Synthesis of Substituted Pyridines : Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various substituted pyridines. This study contributes to the understanding of chemical reactions involving nitropyridine derivatives (Bakke & Sletvold, 2003).
Fluorodenitration Synthesis : Kuduk, Dipardo, and Bock (2005) described an efficient method for synthesizing fluoropyridines through fluorodenitration, applicable to 2- or 4-nitro-substituted pyridines. This method is significant for chemical synthesis involving nitropyridine structures (Kuduk, Dipardo, & Bock, 2005).
Conformational Stability and Spectral Studies : Balachandran, Lakshmi, and Janaki (2012) conducted a study on the conformational stability and vibrational spectral analysis of 2-hydroxy-4-methyl-5-nitropyridine. Their work provides insights into molecular stability and charge transfer in these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Amination Reactions in Liquid Ammonia : Streef and Hertog (2010) investigated the amination of 2-bromopyridines substituted at the 6-position, including 6-(p-fluorophenoxy)-2-bromopyridine. This research contributes to the understanding of chemical reactions and transformations involving fluorophenoxy nitropyridine derivatives (Streef & Hertog, 2010).
PET Tracers of Serotonin Receptors : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors. This research demonstrates the potential of fluoropyridine derivatives in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFWUDJPLCFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)





![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)





